4-Methylpenta-2,3-dienoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

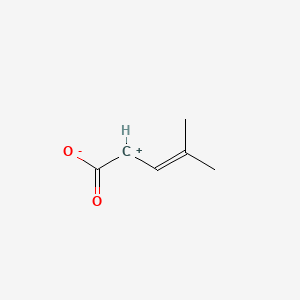

4-Methylpenta-2,3-dienoic acid is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a carboxylic acid group and a conjugated diene system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpenta-2,3-dienoic acid typically involves the use of conjugated diene precursors. One common method includes the reaction of 3-methyl-1,3-butadiene with carbon monoxide and water under high pressure and temperature conditions. This process yields the desired acid through a series of intermediate steps involving hydroformylation and subsequent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity products .

Analyse Des Réactions Chimiques

Thermal Decomposition and Pyrolysis

Flash vacuum pyrolysis (FVP) of 4-methylpenta-2,3-dienoic acid derivatives generates reactive intermediates:

-

Precursors : Acid chlorides or mixed trifluoroacetic anhydrides of the compound undergo FVP at high temperatures (500–700°C).

-

Products :

Esterification and Methanol Trapping

The carboxylic acid group facilitates esterification under mild conditions:

-

Reaction with methanol in the presence of acid catalysts produces methyl 4-methylpenta-2,3-dienoate .

-

Mechanism : Nucleophilic acyl substitution at the carbonyl carbon.

Oxidation

-

The conjugated diene system undergoes oxidation to form epoxides or diols depending on the oxidizing agent.

-

Strong oxidants (e.g., KMnO₄) may cleave the double bonds to yield smaller carboxylic acids.

Reduction

-

Catalytic hydrogenation (H₂/Pd) reduces the double bonds to produce 4-methylpentanoic acid .

-

Selective reduction of the α,β-unsaturated system is achievable using NaBH₄ in specific solvents.

Cycloaddition Reactions

The conjugated diene participates in Diels-Alder reactions:

-

Dienophiles : Maleic anhydride, tetracyanoethylene.

-

Product : Six-membered cycloadducts with regioselectivity governed by frontier molecular orbitals.

| Dienophile | Conditions | Adduct Structure | Reference |

|---|---|---|---|

| Maleic anhydride | 80°C, toluene | Bicyclic lactone |

Decarboxylative Coupling

Under palladium catalysis, the acid undergoes decarboxylative and dehydrative coupling with pentadienyl alcohols:

-

Product : 1,3,6,8-Tetraenes via C–C bond formation.

-

Mechanistic Note : Unlike typical decarboxylative couplings, no anion-stabilizing group is required adjacent to the carboxyl group .

Cyclization Reactions

In the presence of Lewis acids (e.g., SnCl₄):

-

Substrate : this compound or its esters.

-

Product : Hexahydro-4,4,7a-trimethyl-2(3H)-benzofuranone (tetrahydroactinidiolide) .

| Catalyst | Temperature | Product Ratio (trans:cis) | Yield |

|---|---|---|---|

| SnCl₄ | 25°C | 88:12 | 67% |

Biological Activity

Applications De Recherche Scientifique

4-Methylpenta-2,3-dienoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Methylpenta-2,3-dienoic acid involves its interaction with specific molecular targets. The conjugated diene system allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular pathways and targets are still under investigation .

Comparaison Avec Des Composés Similaires

- 3-Methyl-2,4-pentadienoic acid

- 2-Methylpenta-3,4-dienoic acid

- 3-Ethyl-2-methylpenta-2,4-dienoic acid

Comparison: 4-Methylpenta-2,3-dienoic acid is unique due to its specific arrangement of double bonds and the presence of a methyl group at the fourth position.

Activité Biologique

4-Methylpenta-2,3-dienoic acid, also known as (2E)-4-methylpenta-2,4-dienoic acid, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a conjugated diene system, which contributes to its reactivity and biological activity. The compound has the following molecular formula:

- Molecular Formula : C₆H₈O₂

- Molecular Weight : 112.13 g/mol

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways.

- Case Study : A study demonstrated that at concentrations as low as 0.1 mM, the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting potential as a natural preservative in food and pharmaceutical products.

2. Anti-inflammatory Effects

The compound has been shown to possess anti-inflammatory properties. It inhibits pro-inflammatory cytokine production and reduces oxidative stress markers in cell cultures.

- Mechanism of Action : Research indicates that this compound modulates the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .

3. Phytotoxicity

In agricultural contexts, this compound has demonstrated phytotoxic effects on certain plant species. This property can be useful for developing herbicides.

- Study Findings : In bioassays involving coleoptile elongation tests on cheatgrass (Bromus tectorum), the compound reduced elongation by up to 51% at concentrations of 10^-3 M, indicating strong phytotoxicity .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with cellular components:

- Cell Membrane Interaction : The compound alters membrane permeability in microbial cells, leading to cell death.

- Signaling Pathways : It affects key signaling pathways involved in inflammation and stress responses.

Potential Applications

- Pharmaceutical Development : Given its antimicrobial and anti-inflammatory properties, there is potential for developing new therapeutic agents based on this compound.

- Agricultural Use : Its phytotoxicity suggests it could be formulated into herbicides for controlling unwanted plant species.

Propriétés

Numéro CAS |

60221-74-1 |

|---|---|

Formule moléculaire |

C6H8O2 |

Poids moléculaire |

112.13 g/mol |

Nom IUPAC |

4-methylpent-3-enoate |

InChI |

InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3 |

Clé InChI |

XZWWIRTVQPJTML-UHFFFAOYSA-N |

SMILES canonique |

CC(=C[CH+]C(=O)[O-])C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.